Cas no 2411890-36-1 (PARP11 inhibitor ITK7)

PARP11 inhibitor ITK7 structure
Produktname:PARP11 inhibitor ITK7
PARP11 inhibitor ITK7 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4(3H)-Quinazolinone, 8-methyl-7-(1-propyn-1-yl)-2-[(2-pyrimidinylthio)methyl]-
- PARP11 inhibitor ITK7 (ITK7)
- PARP11 inhibitor ITK7
- CS-0090009
- CHEBI:231599
- BDBM50594012
- HY-125218
- GTPL13123
- PARP11 inhibitor
- BCP33173
- DA-76603
- SCHEMBL21777814
- CHEMBL5191676
- ITK7;ITK-7;ITK 7
- EX-A3807
- 2411890-36-1
- 8-methyl-7-prop-1-ynyl-2-(pyrimidin-2-ylsulfanylmethyl)-3H-quinazolin-4-one
- ITK7
-
- Inchi: 1S/C17H14N4OS/c1-3-5-12-6-7-13-15(11(12)2)20-14(21-16(13)22)10-23-17-18-8-4-9-19-17/h4,6-9H,10H2,1-2H3,(H,20,21,22)
- InChI-Schlüssel: VRECINGNBPANGK-UHFFFAOYSA-N
- Lächelt: N1C2=C(C=CC(C#CC)=C2C)C(=O)NC=1CSC1=NC=CC=N1
Berechnete Eigenschaften
- Genaue Masse: 322.08883226g/mol
- Monoisotopenmasse: 322.08883226g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 4
- Komplexität: 543
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topologische Polaroberfläche: 92.5Ų
PARP11 inhibitor ITK7 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-125218-5mg |
PARP11 inhibitor ITK7 |
2411890-36-1 | 99.77% | 5mg |
¥3800 | 2024-07-20 | |
MedChemExpress | HY-125218-25mg |
PARP11 inhibitor ITK7 |
2411890-36-1 | 25mg |
¥12500 | 2023-08-31 | ||
1PlusChem | 1P029JMH-5mg |
PARP11 inhibitor ITK7 |
2411890-36-1 | 99% | 5mg |
$471.00 | 2024-05-22 | |
1PlusChem | 1P029JMH-10mg |
PARP11 inhibitor ITK7 |
2411890-36-1 | 99% | 10mg |
$746.00 | 2024-05-22 | |
1PlusChem | 1P029JMH-50mg |
PARP11 inhibitor ITK7 |
2411890-36-1 | 99% | 50mg |
$2325.00 | 2024-05-22 | |
MedChemExpress | HY-125218-10mg |
PARP11 inhibitor ITK7 |
2411890-36-1 | 99.77% | 10mg |
¥6200 | 2024-07-20 | |
Ambeed | A1937978-25mg |
PARP11 inhibitor ITK7 |
2411890-36-1 | 98% | 25mg |
$1250.0 | 2025-03-01 | |
1PlusChem | 1P029JMH-100mg |
PARP11 inhibitor ITK7 |
2411890-36-1 | 99% | 100mg |
$3699.00 | 2024-05-22 | |
Ambeed | A1937978-10mg |
PARP11 inhibitor ITK7 |
2411890-36-1 | 98% | 10mg |
$620.0 | 2025-03-01 | |
Ambeed | A1937978-5mg |
PARP11 inhibitor ITK7 |
2411890-36-1 | 98% | 5mg |
$380.0 | 2025-03-01 |
PARP11 inhibitor ITK7 Verwandte Literatur
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
2411890-36-1 (PARP11 inhibitor ITK7) Verwandte Produkte
- 2680666-27-5(tert-butyl N-1-(6-chloropyridin-2-yl)cyclopropylcarbamate)
- 2227662-13-5((3R)-3-(3-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid)
- 2138140-85-7(2-{4H,5H,6H,7H-furo2,3-cpyridin-7-yl}-5-methylpyridine)
- 1346219-36-0(3-methyl-1-(oxan-2-yl)-1H-pyrazole)
- 2922-51-2(2-Heptadecanone)
- 1807940-60-8(rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one, trans)
- 933752-97-7(2-(5-bromofuran-2-yl)ethan-1-amine)
- 1807109-68-7(Ethyl 2-bromo-3-methyl-5-nitrobenzoate)
- 941980-01-4(4-(4-chlorophenyl)-6-(thiophen-2-yl)methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione)
- 1609407-02-4([2-(3-chlorophenoxy)ethyl]ethylamine hydrochloride)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:2411890-36-1)PARP11 inhibitor ITK7

Reinheit:99%/99%/99%/99%
Menge:5mg/10mg/25mg/100mg
Preis ($):342.0/558.0/1125.0/2880.0